![molecular formula C7H16ClN B1485293 3-(Butan-2-yl)azetidine hydrochloride CAS No. 2098073-48-2](/img/structure/B1485293.png)
3-(Butan-2-yl)azetidine hydrochloride
Overview
Description
3-(Butan-2-yl)azetidine hydrochloride is a chemical compound with the CAS Number: 2098073-48-2 . It has a molecular weight of 149.66 .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The Inchi Code for 3-(Butan-2-yl)azetidine hydrochloride is 1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H .Chemical Reactions Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications
Neuroprotective Research
This compound may be used in neuroprotective studies due to its structural similarity to other azetidine derivatives known for their neuroprotective effects. Researchers could explore its efficacy in protecting brain tissues against neurodegenerative diseases or injury .
Material Science
In material science, 3-(Butan-2-yl)azetidine hydrochloride could be investigated for creating new materials with unique properties, such as enhanced durability or specialized conductivity .
Chemical Synthesis
This chemical serves as a building block in chemical synthesis, potentially aiding in the creation of complex molecules for pharmaceuticals or organic compounds with specific desired functions .
Antibacterial and Antimicrobial Coatings
Due to the properties of azetidine compounds, this specific derivative could be applied in developing coatings with antibacterial and antimicrobial properties, useful in healthcare settings or for creating sanitary surfaces .
CO2 Adsorption
Research into environmental applications could include using 3-(Butan-2-yl)azetidine hydrochloride for CO2 capture and adsorption, contributing to efforts in reducing greenhouse gas emissions .
Non-viral Gene Transfection
The compound might be utilized in gene therapy research, particularly in non-viral gene transfection methods, where it could help facilitate the delivery of genetic material into cells without using viral vectors .
Safety and Hazards
Future Directions
Azetidines are being increasingly recognized for their potential in organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their applications in drug discovery, polymerization, and as chiral templates .
Mechanism of Action
Mode of Action
Azetidines, a class of compounds to which 3-(butan-2-yl)azetidine hydrochloride belongs, are known to be involved in anionic and cationic ring-opening polymerization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization , suggesting that the compound may affect pathways related to polyamine synthesis or metabolism.
properties
IUPAC Name |
3-butan-2-ylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMANGAFUXPHKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-yl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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